
3-Allyloxy-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyloxy-4-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C10H11BrO2Zn. This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions. It is a reagent that combines the properties of both zinc and bromine, making it a versatile tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Allyloxy-4-methoxyphenylZinc bromide typically involves the reaction of 3-allyloxy-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Allyloxy-4-methoxyphenyl bromide+Zn→3-Allyloxy-4-methoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and ensuring stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyloxy-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
3-Allyloxy-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Allyloxy-4-methoxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc group to a metal catalyst.
Oxidative Addition: The insertion of the metal catalyst into a carbon-halogen bond.
Reductive Elimination: The formation of the final product by eliminating the metal catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Allyloxy-4-methoxyphenylZinc chloride
- 4-Allyloxy-3-methoxyphenylZinc bromide
- 3-Allyloxy-4-methoxyphenylZinc iodide
Uniqueness
3-Allyloxy-4-methoxyphenylZinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers better performance in certain cross-coupling reactions due to the electronic and steric effects of the allyloxy and methoxy groups.
Propiedades
Fórmula molecular |
C10H11BrO2Zn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NKQPSTNCHHSWFM-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


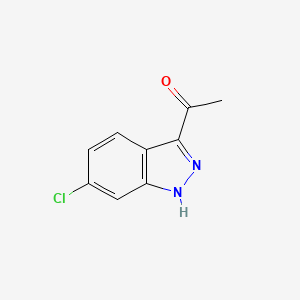

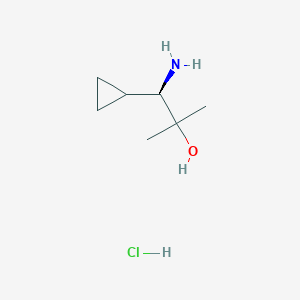
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)

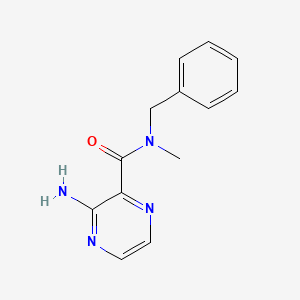
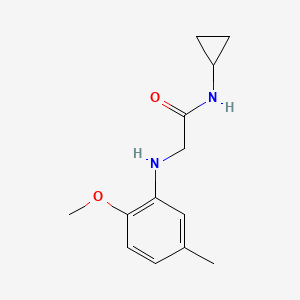
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
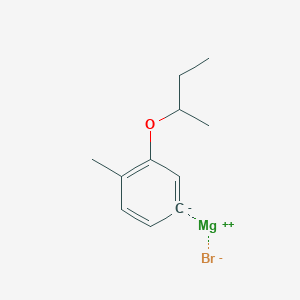

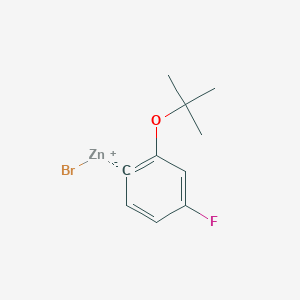
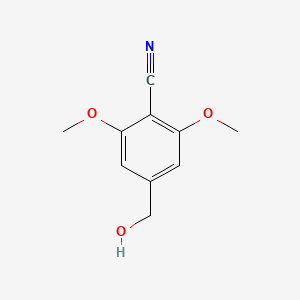
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)

